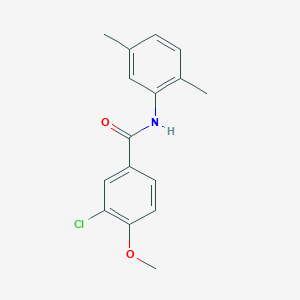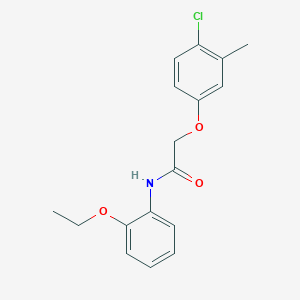
3-chloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide, also known as DMCB, is a chemical compound that has been extensively studied for its potential therapeutic applications. DMCB belongs to the class of benzamides and is known for its potent anti-inflammatory and analgesic effects. In
作用機序
The exact mechanism of action of 3-chloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. 3-chloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory genes. Additionally, 3-chloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide has been shown to modulate the activity of transient receptor potential vanilloid 1 (TRPV1) channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects
3-chloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide has been shown to have potent anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines, and to inhibit the activation of inflammatory signaling pathways such as NF-κB. 3-chloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide has also been shown to reduce pain behaviors in animal models of acute and chronic pain, and to reduce the hyperexcitability of sensory neurons in the dorsal root ganglia.
実験室実験の利点と制限
One of the main advantages of 3-chloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide is its potent anti-inflammatory and analgesic effects, which make it a valuable tool for studying the mechanisms of inflammation and pain. 3-chloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of 3-chloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on 3-chloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide. One area of interest is the development of more potent and selective analogs of 3-chloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide that could be used as therapeutic agents for inflammatory and pain conditions. Another area of interest is the investigation of the potential neuroprotective effects of 3-chloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide, as recent studies have suggested that it may have beneficial effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully elucidate the mechanisms of action of 3-chloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide and to identify potential therapeutic targets for its use.
合成法
The synthesis of 3-chloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide involves the reaction of 3-chloro-4-methoxybenzoic acid with 2,5-dimethylaniline in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with ammonium hydroxide to yield 3-chloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide as a white crystalline solid. The yield of 3-chloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide is typically around 50-60%, and the purity can be improved through recrystallization.
科学的研究の応用
3-chloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of inflammatory conditions. It has been shown to have potent anti-inflammatory and analgesic effects in various animal models of inflammation, including carrageenan-induced paw edema and acetic acid-induced writhing. 3-chloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide has also been studied for its potential use in the treatment of neuropathic pain, with promising results in animal models of neuropathic pain induced by chronic constriction injury.
特性
IUPAC Name |
3-chloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2/c1-10-4-5-11(2)14(8-10)18-16(19)12-6-7-15(20-3)13(17)9-12/h4-9H,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNNGHBEBGGGCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide | |
CAS RN |
425657-36-9 |
Source


|
| Record name | 3-CHLORO-N-(2,5-DIMETHYLPHENYL)-4-METHOXYBENZAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-{[(2-biphenylylamino)carbonyl]amino}benzoate](/img/structure/B5697390.png)



![methyl 3-[2-(6-fluoro-2,3-dihydro-4H-chromen-4-ylidene)hydrazino]-4-methyl-2-thiophenecarboxylate](/img/structure/B5697415.png)




![N-(7,7-dimethyl-4-oxo-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-yl)-2-(4-morpholinyl)acetamide](/img/structure/B5697437.png)
![5-(acetyloxy)-2-[(phenoxyacetyl)amino]benzoic acid](/img/structure/B5697441.png)
![(4-{[(4-chlorophenyl)acetyl]amino}phenyl)acetic acid](/img/structure/B5697464.png)

